molecular formula C3H6KNO6S B099023 L-Serine O-sulfate potassium salt CAS No. 17436-02-1

L-Serine O-sulfate potassium salt

Cat. No.: B099023
CAS No.: 17436-02-1
M. Wt: 223.25 g/mol
InChI Key: LXIPCUMLLKNUSU-DKWTVANSSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Serine O-sulfate potassium salt can be synthesized through the sulfation of L-serine. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale sulfation of L-serine using sulfur trioxide or chlorosulfonic acid. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

L-Serine O-sulfate potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Serine O-sulfate potassium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Serine O-sulfate potassium salt can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its sulfate group, which imparts distinct chemical and biological properties. This makes it valuable in various research applications, particularly in studies involving sulfation and its effects on biological molecules .

Properties

IUPAC Name

potassium;[(2S)-2-amino-2-carboxyethyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIPCUMLLKNUSU-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6KNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635736
Record name Potassium O-sulfonato-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17436-02-1
Record name Potassium O-sulfonato-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Serine O-sulfate potassium salt
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Customer
Q & A

Q1: How does L-Serine O-sulfate potassium salt affect neuropathic pain according to the study?

A1: this compound acts as an inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine []. The study demonstrates that D-serine plays a crucial role in the development of mechanical allodynia (increased pain sensitivity) following peripheral nerve injury like Chronic Constriction Injury (CCI) []. By inhibiting serine racemase, this compound reduces D-serine levels in the spinal cord. This, in turn, leads to a decrease in:

  • Nitric oxide (NO) production: D-serine normally promotes NO production by modulating neuronal nitric oxide synthase (nNOS) activity [].
  • NMDA receptor phosphorylation: D-serine enhances NMDA receptor function by increasing the phosphorylation of its GluN1 subunit [].

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